

# An In-depth Technical Guide to the Early Clinical Trial Data of Moxalactam

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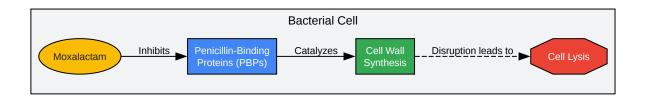


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical trial data for **Moxalactam** (also known as Latamoxef), a synthetic oxa-β-lactam antibiotic. The document focuses on quantitative efficacy and safety data, detailed experimental protocols from foundational studies, and the core mechanism of action.

## **Mechanism of Action**

**Moxalactam** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] [2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of the peptidoglycan layer in the final stages of cell wall assembly.[1] This disruption leads to a weakened and unstable cell wall, causing the bacterial cell to undergo lysis and death.[1] **Moxalactam** demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria and is noted for its stability against many β-lactamases.[3][4]





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Caption: Mechanism of action of Moxalactam.

## **Clinical Efficacy**

Early clinical trials of **Moxalactam** investigated its efficacy across a range of bacterial infections. The data presented below is a summary from a large-scale study in the United States involving 3,558 adult and pediatric patients, of whom 2,234 were evaluable for efficacy based on satisfactory bacteriologic response.[5][6]

Infection Type	Satisfactory Response Rate (%)
Bacteremic Infections	94%
Lower Respiratory Tract Infections	92%
Skin and Skin-Structure Infections	92%
Intraabdominal Infections	91%
Obstetric and Gynecologic Infections	91%
Bone and Joint Infections	90%
Urinary Tract Infections	80%

Overall Efficacy Rate: 89%[5][6]

In another study of 50 patients with various infectious disorders, 48 (96%) were cured based on clinical criteria, and 45 (90%) were cured based on bacteriological criteria.[7][8] For complicated urinary tract infections, a study involving 276 patients reported a satisfactory clinical response in 71% of cases.[9]

## **Pharmacokinetic Properties**

The pharmacokinetic profile of **Moxalactam** was established in early studies involving healthy volunteers and patients with varying degrees of renal function.



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## Pharmacokinetics in Subjects with Normal Renal Function

The following table summarizes pharmacokinetic data from a study in subjects with normal renal function receiving intravenous (IV) and intramuscular (IM) doses.[10]

Parameter	IV Bolus (7.5 & 15 mg/kg) / IV Infusion (30 mg/kg)	IM (15 mg/kg)
t½ α (h)	0.12 - 0.20	-
t½ β (h)	1.98 - 2.05	2.22 ± 0.16
Vc (liters/1.73 m²)	3.81 - 7.04	-
Vdss (liters/1.73 m²)	9.12 - 13.36	-
% of Body Weight	13.7 - 20.2	-
Peak Serum Level (μg/mL)	-	48.28 ± 11.81
Time to Peak (h)	-	0.95 ± 0.37
Renal Clearance (mL/min/1.73 m²)	-	87.5 ± 9.4
24h Urinary Recovery (%)	82.0 - 97.7	96.9 ± 12.7

 $t\frac{1}{2}$   $\alpha$ : Distribution half-life,  $t\frac{1}{2}$   $\beta$ : Elimination half-life, Vc: Central distribution volume, Vdss: Apparent volume of distribution at steady state.

A separate study in 86 normal adult male volunteers reported a mean plasma half-life of 1.85  $\pm$  0.24 hours for intravenous doses and 2.24  $\pm$  0.44 hours for intramuscular doses.[11]

## **Pharmacokinetics in Special Populations**

Patients with Renal Impairment: The elimination half-life ( $t\frac{1}{2}\beta$ ) of **Moxalactam** increases with the severity of renal failure.[10]



Creatinine Clearance (Ccr)	t½ β (h)
30 - 60 mL/min/1.73 m <sup>2</sup>	4.83
10 - 30 mL/min/1.73 m <sup>2</sup>	8.42
< 10 mL/min/1.73 m² (Hemodialysis patients)	18.95
During 4-6h Hemodialysis	3.65

During a 4- to 6-hour hemodialysis session, 51% of the drug was removed.[10] In anephric patients not undergoing dialysis, the elimination half-life was approximately 18.0 hours.[12]

Cancer Patients: Pharmacological studies in 37 cancer patients showed a mean peak serum concentration of 12.4 µg/mL after a 500 mg intramuscular administration, with a terminal-phase half-life of 3.9 hours.[13] Intravenous administration of 500 mg resulted in a mean serum concentration of 42.0 µg/mL at 15 minutes, decreasing to 3.3 µg/mL at 6 hours.[13]

### **Adverse Reactions**

Early clinical trials identified a range of adverse effects associated with **Moxalactam** therapy. The following table summarizes the incidence of adverse reactions from a study of 3,558 patients.[5][6]

Adverse Reaction	Incidence (%)
Hypersensitivity	2.9%
Gastrointestinal Effects	2.1%
Hypoprothrombinemia	0.7% (25 patients)
Clinically Apparent Bleeding	0.08% (3 patients)
Alcohol Intolerance	0.11% (4 patients)

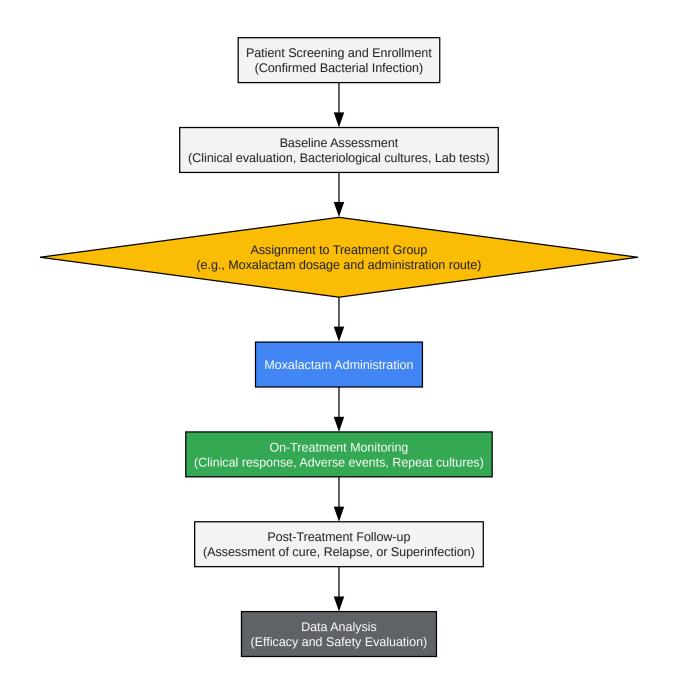
No renal or hepatic toxicity was directly attributed to **Moxalactam** therapy in this large-scale study.[5][6] Another study of 100 infections reported side effects, primarily mild diarrhea, in 8.8% of patients.[14]



## **Experimental Protocols**

Detailed experimental protocols from the early clinical trials are not always exhaustively reported in single publications. However, by synthesizing information across multiple studies, the following general methodologies can be described.

### **General Clinical Trial Workflow**



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Caption: Generalized workflow of early Moxalactam clinical trials.

#### Patient Population:

- Patients with clinically significant infections confirmed by the isolation of etiological bacteria.
   [7][8]
- Infections included lower respiratory tract, urinary tract, intra-abdominal, skin and skinstructure, bone and joint, and bacteremia.[15]
- Exclusion criteria often included known hypersensitivity to β-lactam antibiotics.

#### Dosage and Administration:

- Moxalactam was administered intravenously (IV) or intramuscularly (IM).[4][15]
- Dosages varied depending on the severity of the infection, typically ranging from 1 to 12 grams per day in divided doses.[16]
- For complicated urinary tract infections, daily doses of 0.5-2 g were administered for five days.[9]

#### **Efficacy Assessment:**

- Effectiveness was primarily defined by a satisfactory bacteriologic response, meaning the eradication of the initial pathogen.[5][6]
- Clinical response was also evaluated, with outcomes categorized as cure, improvement, or failure.[14]
- Bacteriological cultures were typically performed before, during, and after therapy to confirm pathogen eradication and to detect the emergence of resistance or superinfection.[17]

#### Pharmacokinetic Studies:

 Subjects: Studies were conducted in healthy volunteers and in patients with varying degrees of renal function.[10]



- Dosing: Single and multiple doses were administered intravenously or intramuscularly.[11]
- Sampling: Serial blood and urine samples were collected at specified time points after drug administration.
- Analysis: Drug concentrations in serum and urine were determined using microbiological assays or high-performance liquid chromatography (HPLC).
- Modeling: Pharmacokinetic parameters were calculated using compartmental models, typically a two-compartment open body model.[10]

#### Safety Assessment:

- Patients were monitored for adverse reactions throughout the treatment period.
- Laboratory tests, including complete blood counts, liver function tests, and renal function tests, were performed at baseline and periodically during treatment to monitor for toxicity.
- Coagulation parameters, such as prothrombin time, were monitored due to the risk of hypoprothrombinemia.[5][6]

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